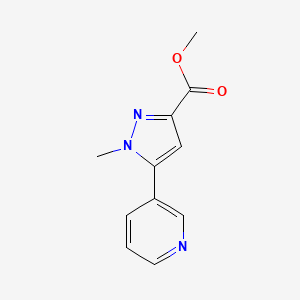

methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (molecular formula: C₁₁H₁₁N₃O₂, molecular weight: 217.22 g/mol) is a pyrazole-based ester derivative featuring a pyridine substituent at the 5-position of the pyrazole ring and a methyl ester group at the 3-position .

Properties

IUPAC Name |

methyl 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-10(8-4-3-5-12-7-8)6-9(13-14)11(15)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMRQEPKORIKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to obtain the desired methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form the corresponding carboxylic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

Reduction: 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-methanol.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives. This compound has shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

| Study | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Reduces inflammation markers |

Agrochemicals

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide. Preliminary research indicates that this compound can act against specific pests, making it a candidate for developing new agricultural products. Field trials have reported effective pest control with minimal environmental impact .

Herbicidal Properties

Additionally, the herbicidal activity of pyrazole derivatives is an area of growing interest. Studies have shown that this compound can inhibit the growth of certain weed species, thus enhancing crop yield without harming the surrounding ecosystem .

| Application | Effectiveness | Reference |

|---|---|---|

| Pesticide | Effective against specific pests | |

| Herbicide | Inhibits weed growth |

Materials Science

Polymer Chemistry

this compound has been explored for its potential use in polymer chemistry. Its ability to act as a monomer could lead to the development of novel polymers with enhanced thermal and mechanical properties. Research is ongoing to synthesize copolymers that incorporate this compound for various industrial applications .

Nanotechnology

In nanotechnology, this compound may serve as a building block for creating nanomaterials with specific functionalities. Its unique structure allows for the incorporation into nanocarriers for drug delivery systems, potentially improving the efficacy and targeting of therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogous pyrazole-3-carboxylate derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

The trifluoromethyl group in Compound 189 increases lipophilicity and metabolic stability, making it more suitable for in vivo studies . Boronate esters (e.g., C₁₃H₂₁BN₂O₄) are critical for cross-coupling reactions but are less stable under physiological conditions compared to esters or amides .

Synthetic Efficiency :

- Compound 189 was synthesized in 28% yield , suggesting challenges in pyrrole-carboxamide coupling steps . In contrast, the commercial availability of the target compound implies optimized large-scale synthesis .

- Ethyl esters (e.g., 30c) are common intermediates for amidation, while methyl esters (target compound) may require harsher conditions for hydrolysis .

Applications in Drug Discovery: The indole-oxadiazole hybrid (CAS 1222174-91-5) exhibits structural motifs associated with blood-brain barrier penetration, unlike the target compound’s simpler pyridine substitution .

Research Findings and Data Highlights

- Biological Activity : Compound 189 showed promising activity in preliminary screens, with ESIMS confirming a molecular ion peak at m/z 450.2 .

- Synthetic Utility : The boronate ester derivative (C₁₃H₂₁BN₂O₄) was discontinued commercially, likely due to niche demand or stability issues, whereas methyl/ethyl esters remain widely used .

- Structural Complexity : The indole-oxadiazole derivative (C₁₈H₁₆N₆O₃) highlights a trend toward heterocyclic hybrids for multitarget drug design, surpassing the target compound’s simplicity .

Biological Activity

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : 203.20 g/mol

This compound features a pyrazole ring substituted with a pyridine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Prostate Cancer

A notable study evaluated the effectiveness of pyrazole derivatives as anti-prostate cancer agents. The results showed that compounds similar to this compound inhibited the expression of Prostate-Specific Antigen (PSA) and demonstrated growth inhibition in prostate cancer cell lines (LNCaP and PC-3) with GI50 values around 7 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | LNCaP | 7.73 |

| This compound | PC-3 | 7.07 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Research Findings

A study reported that several pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced production of inflammatory mediators . The IC50 values for selected compounds against COX enzymes were noted, indicating their potential as anti-inflammatory agents.

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | COX-1 | 19.45 |

| Compound B | COX-2 | 23.80 |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyridine ring enhances its interaction with biological targets, while modifications at various positions on the pyrazole ring can lead to increased potency and selectivity against specific enzymes or receptors.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic coupling : A pyridinyl group can be introduced via coupling reactions between halogenated pyrazole precursors and pyridinyl boronic acids under palladium catalysis. This method is analogous to procedures used for ethyl 1-methyl-5-phenyl derivatives .

- Cyclocondensation : A general approach involves reacting hydrazine derivatives with β-keto esters in the presence of a base (e.g., K₂CO₃), followed by methylation. Similar protocols have been reported for 3-methyl-5-aryloxy-1-aryl pyrazole derivatives .

| Method | Key Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 28–45% | |

| Cyclocondensation | K₂CO₃, DMF, reflux | 50–65% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ as solvents. For example, pyrazole protons typically resonate at δ 6.6–7.8 ppm, while methyl ester groups appear at δ 3.8–4.2 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ = 203.20 for the base compound) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and pyridinyl/pyrazole ring vibrations .

Q. What are the recommended storage conditions and safety protocols?

- Storage : Store sealed in dry conditions at room temperature, away from strong oxidizers (e.g., peroxides) .

- Hazards : While the compound is classified as non-hazardous, decomposition products (e.g., CO, NOₓ) may form under high heat . Always use fume hoods and wear nitrile gloves during handling .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclocondensation step?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ to enhance reactivity in polar aprotic solvents like DMF .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize decomposition .

- Purification : Use column chromatography with ethyl acetate/hexane (3:7) to isolate the product from unreacted precursors .

Q. How can discrepancies in reported solubility data be resolved?

While some SDS indicate "no data available" for water solubility , experimental determination is recommended:

Q. What strategies enable functionalization of the pyrazole ring for downstream applications?

- Electrophilic substitution : Introduce halogens (e.g., bromine) at the C-4 position using NBS in CCl₄ .

- Cross-coupling : Suzuki-Miyaura reactions can attach aryl/heteroaryl groups to the pyridinyl moiety .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF/H₂O for further derivatization .

Q. How can computational modeling predict reactivity or binding affinity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess charge distribution and nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) based on structural analogs .

Data Contradiction Analysis

Q. Why do decomposition temperatures vary across literature sources?

Variations arise from differing experimental setups:

- TGA vs. DSC : Thermogravimetric analysis (TGA) may report decomposition onset at 180°C, while differential scanning calorimetry (DSC) detects exothermic peaks at higher temperatures (200–220°C) due to oxidative pathways .

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition thresholds. Always validate purity via HPLC (>98%) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.